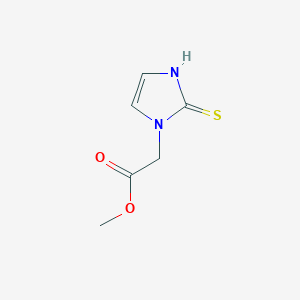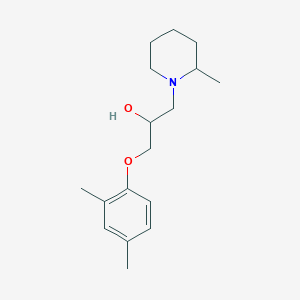
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZERENEX ZXG000495 is a novel chemical compound developed by Zerenex Molecular Ltd. It is part of their extensive collection of unique research chemicals designed for various scientific applications. ZERENEX ZXG000495 is known for its potential in pharmaceutical research and development, particularly in drug discovery and medicinal chemistry.
Preparation Methods
The synthesis of ZERENEX ZXG000495 involves multiple steps, including the use of heterocyclic building blocks and boronic acids. The synthetic routes typically involve:
Formation of Heterocyclic Rings: The initial step involves the formation of heterocyclic rings through cyclization reactions.
Functionalization: The heterocyclic rings are then functionalized with various chemical groups to enhance their reactivity.
Coupling Reactions: Boronic acids and esters are used in coupling reactions, such as Suzuki coupling, to form the final compound.
Industrial production methods for ZERENEX ZXG000495 are optimized for scalability and cost-effectiveness. These methods include the use of automated synthesis platforms and high-throughput screening techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
ZERENEX ZXG000495 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
ZERENEX ZXG000495 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays to study enzyme activity and protein interactions.
Medicine: ZERENEX ZXG000495 is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ZERENEX ZXG000495 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
ZERENEX ZXG000495 is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-13-7-8-17(14(2)10-13)20-12-16(19)11-18-9-5-4-6-15(18)3/h7-8,10,15-16,19H,4-6,9,11-12H2,1-3H3 |
InChI Key |
LVNFKWOEAAOEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(COC2=C(C=C(C=C2)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one](/img/structure/B15094853.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride](/img/structure/B15094860.png)
![1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B15094865.png)
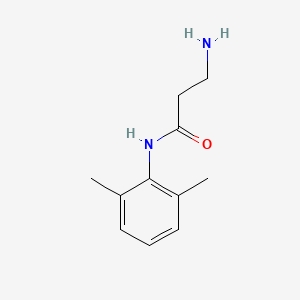
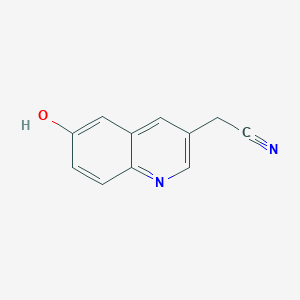
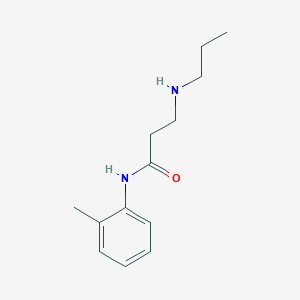


![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)
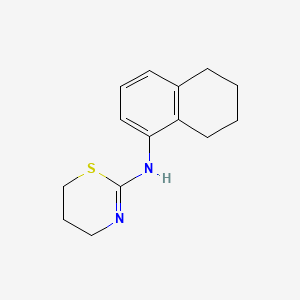
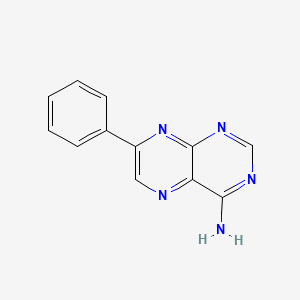
amine](/img/structure/B15094920.png)
![3-[1-(2-Acetyloxy-5-amino-5-carboxypentyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate](/img/structure/B15094924.png)
